Physicochemical properties of octamethoxy trisiloxane
Physicochemical properties of octamethoxy trisiloxane
An In-Depth Technical Guide to the Physicochemical Properties of Octamethoxytrisiloxane
Executive Summary: Octamethoxytrisiloxane, a linear siloxane with the chemical formula Si₃O₂(OCH₃)₈, represents a class of highly reactive alkoxysilane compounds. While specific experimental data for this molecule is not extensively documented in public literature, its properties and behavior can be thoroughly understood through the well-established principles of alkoxysiloxane chemistry. This guide provides a detailed examination of its molecular structure, expected physicochemical properties, core reactivity—particularly hydrolysis and condensation—and its significance as a precursor in sol-gel science. We will explore its applications in advanced materials and drug development, provide robust protocols for its characterization, and outline essential safety and handling procedures. The insights herein are synthesized for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of short-chain polyalkoxysiloxanes.
Introduction to Octamethoxytrisiloxane
Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), are foundational to all silicone materials. Their versatility stems from the unique nature of the siloxane bond and the ability to modify the organic groups attached to the silicon atoms. While polydimethylsiloxanes (PDMS) are widely known for their thermal stability and hydrophobicity, the substitution of methyl groups with alkoxy groups (like methoxy, -OCH₃) fundamentally alters the molecule's character, transforming it from a stable polymer into a highly reactive precursor.
Octamethoxytrisiloxane is a key example of such a precursor. Its importance lies not in its inertness, but in its capacity to undergo controlled hydrolysis and condensation reactions. This reactivity is the cornerstone of sol-gel processing, a low-temperature method for synthesizing high-purity inorganic networks, such as silica glasses and ceramics.[1][2] For drug development professionals, this chemistry is particularly relevant for creating biocompatible silica-based matrices for controlled drug release and theranostics.[3][4][5]
Molecular Structure and Core Properties
Chemical Structure
Octamethoxytrisiloxane consists of a three-silicon, two-oxygen linear siloxane backbone. Each silicon atom is saturated with methoxy (-OCH₃) groups. The terminal silicon atoms are bonded to three methoxy groups each, while the central silicon atom is bonded to two.
Caption: Molecular structure of Octamethoxytrisiloxane.
Physicochemical Data Summary
Specific, experimentally verified data for octamethoxytrisiloxane is sparse. The following table includes calculated values and expected properties based on analogous short-chain alkoxysiloxanes.
| Property | Value / Expected Range | Rationale / Source |
| Chemical Formula | C₈H₂₄O₁₀Si₃ | - |
| Molecular Weight | 348.52 g/mol | Calculated |
| Appearance | Colorless liquid | Expected for short-chain alkoxysiloxanes.[6] |
| Boiling Point | > 200 °C (decomposes) | Expected to be higher than smaller alkoxysilanes; may decompose before boiling at atmospheric pressure. Analogous octaethoxytrisiloxane shows similar behavior.[7] |
| Density | ~1.1 - 1.2 g/cm³ | Based on related methoxy- and ethoxy-silicates. |
| Solubility | Soluble in many organic solvents (alcohols, ethers, hydrocarbons). Reacts with water. | Typical for alkoxysilanes. |
| Refractive Index | ~1.39 - 1.41 | Based on analogous compounds. |
| Viscosity | Low (< 10 cSt) | Short, linear siloxane chains exhibit low viscosity. |
Reactivity and Stability
The defining characteristic of octamethoxytrisiloxane is the reactivity of its silicon-methoxy (Si-OCH₃) bonds.
Hydrolysis and Condensation: The Sol-Gel Process
The most important reaction pathway for octamethoxytrisiloxane is its hydrolysis and subsequent condensation, which forms the basis of sol-gel chemistry.[8] This is a multi-step process that allows for the creation of a solid silica network from a liquid precursor.[9][10]
Step 1: Hydrolysis The Si-OCH₃ bonds are susceptible to nucleophilic attack by water. This reaction is catalyzed by either an acid or a base and results in the replacement of methoxy groups with hydroxyl groups (silanols, Si-OH), releasing methanol as a byproduct.[11]
≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
Step 2: Condensation The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges.[9]
-
Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol Condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH
The kinetics of these reactions are highly dependent on factors such as pH, water-to-silane ratio, catalyst, and temperature, allowing for precise control over the structure of the final silica material.[9]
Caption: Sol-Gel reaction workflow for Octamethoxytrisiloxane.
Thermal Stability
Unlike their fully methylated counterparts, which can be stable up to 300-400°C, alkoxysiloxanes have lower thermal stability.[12] At elevated temperatures, octamethoxytrisiloxane is expected to undergo rearrangement and decomposition. The presence of reactive alkoxy groups makes it more susceptible to thermally induced condensation and degradation, especially in the presence of trace amounts of acid or base catalysts.
Experimental Characterization Protocols
Validating the identity, purity, and properties of octamethoxytrisiloxane requires a multi-technique approach.
Identity and Purity Assessment via GC-MS and NMR
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile components and providing a fragmentation pattern for identification. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence and ratio of different proton and silicon environments.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a dry, inert solvent like hexane or ethyl acetate. Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Instrumentation: Use a GC system equipped with a low-polarity capillary column (e.g., ZB-5MSi) suitable for siloxane analysis.[13]
-
GC Method:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 3 minutes, then ramp at 10°C/min to 280°C and hold.[13]
-
-
MS Method: Use an electron ionization (EI) source. Scan a mass range of 40-500 m/z.
-
Data Analysis: Confirm the identity of the main peak by comparing its retention time to a standard (if available) and its mass spectrum to the expected fragmentation pattern for octamethoxytrisiloxane. Purity is determined by the relative area of the main peak.
Protocol: ¹H and ²⁹Si NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis.
-
¹H NMR Analysis:
-
Expected Signals: A sharp singlet or closely spaced multiplets in the range of 3.5-3.7 ppm corresponding to the protons of the methoxy groups (-OCH₃).
-
Causality: The integration of this peak relative to a known standard can be used for quantification. The absence of significant peaks around 1-3 ppm (attributable to Si-OH or water) confirms sample integrity.
-
-
²⁹Si NMR Analysis:
-
Expected Signals: Two distinct signals are expected in the negative chemical shift region, one for the two equivalent terminal silicon atoms and another for the central silicon atom.
-
Causality: ²⁹Si NMR is highly sensitive to the substitution on the silicon atom and provides unambiguous confirmation of the siloxane backbone and its methoxy functionalization.[9]
-
Measurement of Density and Viscosity
Rationale: Density and viscosity are fundamental physical properties that are critical for material handling, formulation, and fluid dynamics modeling.
Protocol: Density Measurement
-
Instrumentation: Use a calibrated oscillating U-tube density meter.
-
Procedure:
-
Ensure the instrument is clean, dry, and calibrated with deionized water and dry air.
-
Equilibrate the sample to a precise temperature (e.g., 25.0 °C).
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Record the density reading once the value stabilizes.
-
Self-Validation: Perform triplicate measurements to ensure reproducibility. The standard deviation should be minimal (<0.0001 g/cm³).
-
Applications in Drug Development and Materials Science
The utility of octamethoxytrisiloxane is directly linked to its controlled reactivity.
-
Sol-Gel Derived Drug Delivery: It can serve as a co-precursor with other alkoxysilanes (e.g., tetraethoxysilane) to form porous silica nanoparticles or monoliths.[3] The drug can be incorporated during the sol-gel process, leading to its entrapment within the resulting silica matrix. The porosity and surface chemistry of this matrix can be tuned by controlling the reaction conditions, thereby controlling the drug's release profile.
-
Bioactive Glass and Coatings: As a silica precursor, it can be used to synthesize bioactive glasses that promote bone growth or to create biocompatible, anti-fouling coatings on medical devices.
-
Organic-Inorganic Hybrids: The methoxy groups can be partially substituted with other organic functional groups to create hybrid materials that combine the properties of both polymers and glasses, such as flexibility and hardness.[14]
Safety and Handling
Alkoxysilanes like octamethoxytrisiloxane require careful handling due to their reactivity and the nature of their hydrolysis byproducts.
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[15][16]
-
Moisture Sensitivity: It reacts with moisture in the air to release methanol. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area.[17]
-
Toxicity: The primary hazard is the release of methanol upon hydrolysis. Methanol is toxic and can cause serious health effects if inhaled, ingested, or absorbed through the skin. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Conclusion
Octamethoxytrisiloxane is a valuable chemical precursor whose significance is defined by its reactive Si-OCH₃ bonds. While it is not a stable, end-use material itself, its controlled hydrolysis and condensation chemistry make it a fundamental building block in sol-gel science. For researchers and professionals in materials science and drug development, a thorough understanding of these reaction mechanisms is crucial for designing and fabricating advanced silica-based materials with tailored properties for a wide range of applications, from controlled-release drug formulations to high-performance hybrid coatings.
References
- OCTAMETHYLCYCLOTETRASILOXANE (n.d.). In PubChem.
-
Octamethylcyclotetrasiloxane (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link].
-
Synthesis of Low Viscosity Polydimethylsiloxane Using Low Grade of Octamethylcyclotetrasiloxane (2021). ResearchGate. Retrieved February 6, 2026, from [Link].
- Octamethylcyclotetrasiloxane (D4) | CAS 556-67-2 (n.d.). Silicone Raw.
-
Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins (2025). MDPI. Retrieved February 6, 2026, from [Link].
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review (n.d.). PMC. Retrieved February 6, 2026, from [Link].
-
Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].
-
Preparation of Monotrimethoxylsilylethyl-Terminated Polysiloxane Fluids and Their Application in Thermal Interface Materials (2023). NIH. Retrieved February 6, 2026, from [Link].
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Polysiloxanes in Theranostics and Drug Delivery: A Review (2018). PMC - NIH. Retrieved February 6, 2026, from [Link].
-
Hydrolysis and condensation of alkoxysilanes (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes (2022). PMC - NIH. Retrieved February 6, 2026, from [Link].
-
Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor (2020). Chemical Science International Journal. Retrieved February 6, 2026, from [Link].
- SAFETY DATA SHEET KE-3479-T (n.d.). Shin-Etsu Silicones of America, Inc.
-
Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].
-
Methoxy terminated poly dimethylsiloxane bonded stationary phase for reversed-phase liquid chromatography (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
The three main reaction steps occurring in the sol-gel process (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE (n.d.). Journal of Non-Crystalline Solids.
- Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones) (n.d.). PDF.
-
Thermodynamic Properties of Octamethylcyclotetrasiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials (2024). ACS Publications. Retrieved February 6, 2026, from [Link].
- SAFETY DATA SHEET KE-4898-T (n.d.). Shin-Etsu Silicones of America, Inc.
-
Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging (n.d.). MDPI. Retrieved February 6, 2026, from [Link].
-
Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Factors contributing to the stability of alkoxysilanes in aqueous solution (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].
-
Methyl-and Phenyl-substituted Precursors containing Methoxy Groups (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 (n.d.). Semantic Scholar.
-
Cyclotetrasiloxane, octamethyl- (n.d.). In NIST WebBook. Retrieved February 6, 2026, from [Link].
-
The evolution of 'sol–gel' chemistry as a technique for materials synthesis (n.d.). University of Bristol Research Portal. Retrieved February 6, 2026, from [Link].
-
High Temperature Stability of Polysiloxanes (n.d.). Gelest, Inc. Retrieved February 6, 2026, from [Link].
-
Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 (n.d.). In PubChem. Retrieved February 6, 2026, from [Link].
-
Silicones for Drug-Delivery Applications (2006). Medical Device and Diagnostic Industry. Retrieved February 6, 2026, from [Link].
-
Chemical Properties of Cyclotetrasiloxane, octamethyl- (CAS 556-67-2) (n.d.). Cheméo. Retrieved February 6, 2026, from [Link].
-
Synthesis of vinyl end-capped polydimethylsiloxane by ring opening polymerization of octamethylcyclotetrasiloxane (D4) catalyzed by rare earth solid super acid SO42-/TiO2/Ln3+ (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
- Methoxy-terminated methylphenyl polysiloxane resin, organic silicon coating adhesive, preparation method and application (n.d.). Google Patents.
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].
-
Overview of Sol-Gel Science and Technology (n.d.). DTIC. Retrieved February 6, 2026, from [Link].
Sources
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mddionline.com [mddionline.com]
- 6. Octamethyltrisiloxane | C8H24O2Si3 | CID 24705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 16. fishersci.com [fishersci.com]
- 17. image.trusco-sterra2.com [image.trusco-sterra2.com]
